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molecular formula C11H16ClNO4S2 B8577757 3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide

3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide

Cat. No. B8577757
M. Wt: 325.8 g/mol
InChI Key: CUKWZIUAGHRQLT-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

In a 25 ml, microwave tube was added sodium hydride (0.6 g) in tetrahydrofuran (10 mL) to give a suspension. 2-(2-Methoxyethoxy)ethanethiol (1 g) was added slowly. After stirring for 30 minutes, 3-chloro-4-fluorobenzenesulfonamide (1.54 g) dissolved in 10 mL tetrahydrofuran was added slowly. The mixture was heated at 110° C. for 30 minutes in a Biotage Initiator microwave reactor. Water was added, the product was extracted with ether (20 mL×3), dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography on silica eluting with 0-25% ethyl acetate in hexane.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][SH:10].[Cl:11][C:12]1[CH:13]=[C:14]([S:19]([NH2:22])(=[O:21])=[O:20])[CH:15]=[CH:16][C:17]=1F.O>O1CCCC1>[Cl:11][C:12]1[CH:13]=[C:14]([S:19]([NH2:22])(=[O:20])=[O:21])[CH:15]=[CH:16][C:17]=1[S:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COCCOCCS
Step Three
Name
Quantity
1.54 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)S(=O)(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a suspension
ADDITION
Type
ADDITION
Details
was added slowly
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica eluting with 0-25% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C(C=CC1SCCOCCOC)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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